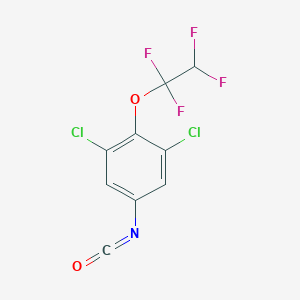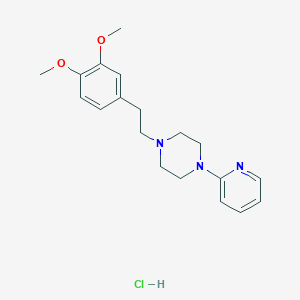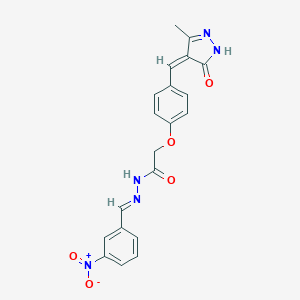
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MNA, and it has been synthesized using various methods. MNA has been studied for its potential applications in the field of medicine and biological research. In
作用機序
The mechanism of action of MNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MNA has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MNA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, MNA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
実験室実験の利点と制限
MNA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, MNA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of MNA. One potential direction is the development of MNA-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the further investigation of the mechanism of action of MNA and its potential interactions with other drugs and compounds. Additionally, future studies may explore the potential use of MNA in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, MNA is a chemical compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biological research. MNA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and it has also been studied for its potential use in the treatment of neurodegenerative disorders. While MNA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans.
合成法
MNA can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with p-(3-methyl-5-oxo-2-pyrazolin-4-ylidene)methylphenoxyacetic acid hydrazide. This reaction produces MNA, which can be purified and characterized using various techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
MNA has been studied for its potential applications in the field of medicine and biological research. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MNA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
| 107044-94-0 | |
分子式 |
C20H17N5O5 |
分子量 |
407.4 g/mol |
IUPAC名 |
2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17N5O5/c1-13-18(20(27)24-22-13)10-14-5-7-17(8-6-14)30-12-19(26)23-21-11-15-3-2-4-16(9-15)25(28)29/h2-11H,12H2,1H3,(H,23,26)(H,24,27)/b18-10-,21-11+ |
InChIキー |
FUGJTIIAVPXICF-UHFFFAOYSA-N |
異性体SMILES |
CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
同義語 |
2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(3-n itrophenyl)methylideneamino]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



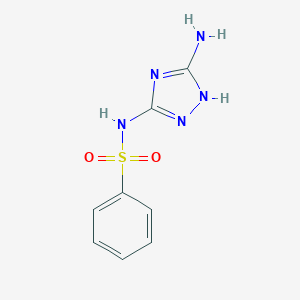

![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)

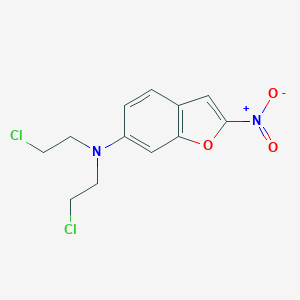

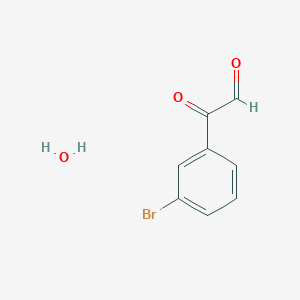



![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
